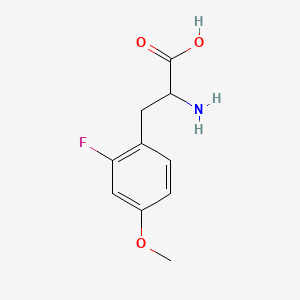
2-Fluoro-4-methoxy-DL-phenylalanine
描述
2-Fluoro-4-methoxy-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol . It is a modified form of phenylalanine, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine typically involves the introduction of fluorine and methoxy groups onto the phenylalanine backbone. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring of phenylalanine. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced via methylation using reagents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to achieve high purity levels .
化学反应分析
Types of Reactions
2-Fluoro-4-methoxy-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom under reductive conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-hydroxy-DL-phenylalanine.
Reduction: 2-Hydroxy-4-methoxy-DL-phenylalanine.
Substitution: 2-Amino-4-methoxy-DL-phenylalanine or 2-Thio-4-methoxy-DL-phenylalanine.
科学研究应用
2-Fluoro-4-methoxy-DL-phenylalanine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: It serves as a tool to investigate the role of fluorinated amino acids in protein structure and function.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-Fluoro-4-methoxy-DL-phenylalanine involves its incorporation into proteins in place of natural phenylalanine. The presence of the fluorine atom can alter the electronic properties of the aromatic ring, affecting protein folding and function. The methoxy group can also influence the hydrophobicity and steric interactions within the protein. These modifications can lead to changes in enzyme activity, receptor binding, and overall protein stability .
相似化合物的比较
Similar Compounds
2-Fluoro-DL-phenylalanine: Lacks the methoxy group, making it less hydrophobic.
4-Methoxy-DL-phenylalanine: Lacks the fluorine atom, affecting its electronic properties.
DL-Phenylalanine: The parent compound without any modifications.
Uniqueness
2-Fluoro-4-methoxy-DL-phenylalanine is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. This dual modification allows for more precise tuning of protein interactions and functions compared to its analogs .
属性
IUPAC Name |
2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



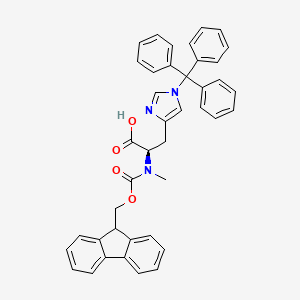
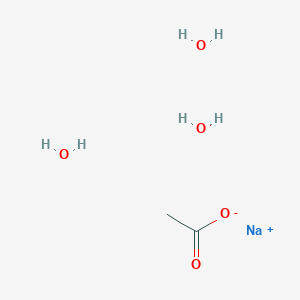
![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)

![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)
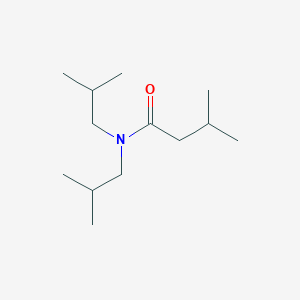
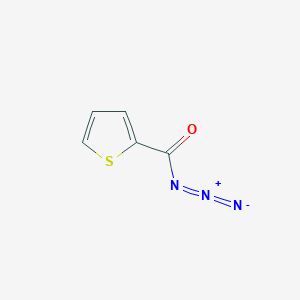
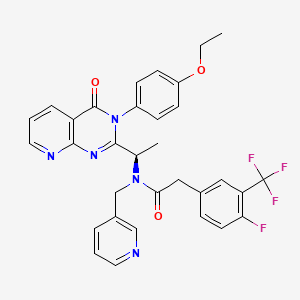
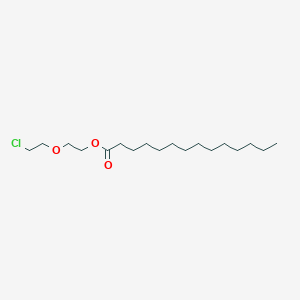

![3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7827134.png)
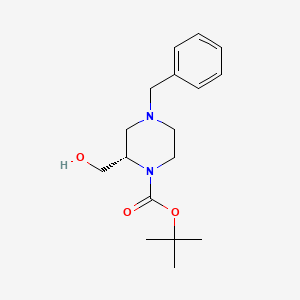
![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
